3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide
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Overview
Description
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of two prop-2-yn-1-yloxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide typically involves the reaction of 3,5-dihydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the desired product. The reaction conditions generally include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis[(prop-2-yn-1-yl)oxy]benzoic acid
- 3,5-Bis[(prop-2-yn-1-yl)oxy]benzyl alcohol
- 3,5-Bis[(prop-2-yn-1-yl)oxy]benzaldehyde
Uniqueness
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide is unique due to its benzamide core and the presence of two prop-2-yn-1-yloxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
667916-34-9 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3,5-bis(prop-2-ynoxy)benzamide |
InChI |
InChI=1S/C13H11NO3/c1-3-5-16-11-7-10(13(14)15)8-12(9-11)17-6-4-2/h1-2,7-9H,5-6H2,(H2,14,15) |
InChI Key |
MLFWKKNNDDCFPU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)C(=O)N)OCC#C |
Origin of Product |
United States |
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